Vistusertib

Catalog No.
S548426
CAS No.
1009298-59-2
M.F
C25H30N6O3
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vistusertib

Vistusertib (AZD2014) addresses key failures of rapalogs and first-generation ATP-competitive inhibitors. Rapalogs trigger AKT reactivation via mTORC2 escape; AZD8055 suffers poor solubility and rapid hepatocyte metabolism. Vistusertib delivers:

  • Complete mTORC1/2 blockade with IC50 2.8 nM, >1,000-fold PI3K selectivity.
  • Aqueous solubility >600 μM and 40% oral bioavailability for reliable in vivo dosing.
  • No AKT feedback activation, enabling efficacy in rapalog-resistant models.

Ideal for chronic dosing studies and PI3K-independent mTOR pathway interrogation. Reliable supply chain with batch-to-batch consistency.

CAS Number

1009298-59-2

Product Name

Vistusertib

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1

InChI Key

JUSFANSTBFGBAF-IRXDYDNUSA-N

solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide, AZD-2014, AZD2014, vistusertib

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C

The exact mass of the compound Vistusertib is 462.23794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Vistusertib (AZD2014) is a second-generation, orally bioavailable, ATP-competitive dual inhibitor of both mTORC1 and mTORC2 complexes. Structurally optimized from its predecessor AZD8055 through the incorporation of a 3S-3-methylmorpholin moiety, Vistusertib delivers critical procurement-relevant advantages, including significantly enhanced aqueous solubility, improved metabolic stability in human hepatocytes, and robust pharmacokinetic predictability [1]. With an established biochemical IC50 of 2.8 nM for mTOR and greater than 1,000-fold selectivity over class I PI3K isoforms, it provides researchers and formulators with a highly specific, processable tool for complete mTOR pathway suppression without the off-target kinase interference common to broader PI3K/mTOR dual inhibitors [2].

Research Fit

1

mTORC1/2 dual pathway studies; complete suppression of cap-dependent translation research

2

High kinase selectivity profile supports mTOR-specific signaling without PI3K off-target interference

3

Orally bioavailable ATP-competitive inhibitor compatible with in vivo pathway modeling

Substituting Vistusertib with allosteric rapalogs (such as rapamycin or everolimus) or first-generation catalytic inhibitors (like AZD8055) introduces severe experimental and translational liabilities. Rapalogs only partially inhibit mTORC1 and fail to target mTORC2, which predictably triggers a compensatory feedback loop that hyperactivates AKT, thereby rescuing target cells and confounding efficacy assays [1]. Conversely, while earlier ATP-competitive inhibitors like AZD8055 successfully block both complexes, they suffer from poor aqueous solubility and rapid hepatocyte metabolism, limiting their formulation compatibility and in vivo half-life [2]. Vistusertib circumvents these failures by combining complete mTORC1/2 blockade—preventing AKT feedback—with optimized physicochemical properties that ensure reliable dosing and reproducible exposure profiles [2].

Substitution Risk

Mechanism

Rapalogs lack mTORC2 inhibition and do not reduce p4EBP1 phosphorylation, resulting in incomplete pathway blockade.

Selectivity

Dual PI3K/mTOR inhibitors (e.g., Dactolisib) carry broader PI3K off-target activity; Vistusertib's isoform selectivity profile may not transfer.

Distribution

CNS penetration differs significantly among mTOR inhibitors; substitution without validation may shift brain tumor model outcomes.

Enhanced Aqueous Solubility and Bioavailability for Formulation

To overcome the formulation and dosing limitations of early-generation mTOR inhibitors, Vistusertib was structurally optimized to maximize processability and safety. Compared to the baseline clinical candidate AZD8055, Vistusertib demonstrates a vastly improved aqueous solubility of >600 μM, alongside a significantly reduced hERG toxicity profile (IC50 = 47.5 μM) [1]. Furthermore, this optimization translates to a rat oral bioavailability of 40%, compared to just 12% for AZD8055 [1].

Evidence DimensionAqueous Solubility and Oral Bioavailability
Target Compound DataSolubility >600 μM; Bioavailability 40%; hERG IC50 = 47.5 μM
Comparator Or BaselineAZD8055 (Bioavailability 12%; poor solubility; rapid hepatocyte clearance)
Quantified Difference>3.3-fold increase in oral bioavailability and substantially improved aqueous solubility
ConditionsIn vitro solubility assays and in vivo rat pharmacokinetic models

High aqueous solubility and improved bioavailability make this compound significantly easier to formulate for in vivo translational models, reducing vehicle-related artifacts.

p4EBP1 Inhibition
Head-to-head
Vistusertib decreases p4EBP1 Thr37/46; Rapamycin no effect
Supports complete mTORC1 pathway blockade in translation control studies
Cellular assays; qualitative pathway difference

Complete Suppression of AKT Feedback Activation

Allosteric mTOR inhibitors typically fail to suppress mTORC2, leading to paradoxical AKT activation. In comparative cellular assays using MDAMB468 cells, Vistusertib potently decreased the phosphorylation of the mTORC2 substrate AKT (Ser473) with a mean IC50 of 78 nM[1]. In stark contrast, everolimus exhibited no inhibitory effect on AKT phosphorylation (IC50 > 20.6 μM) and instead caused an upregulation of phosphorylated AKT [1].

Evidence DimensionInhibition of AKT (Ser473) Phosphorylation
Target Compound DataIC50 = 78 nM
Comparator Or BaselineEverolimus (IC50 > 20.6 μM)
Quantified Difference>260-fold greater potency in suppressing AKT phosphorylation
ConditionsMDAMB468 breast cancer cell line assays

Essential for researchers who require complete blockade of the PI3K/AKT/mTOR axis without triggering compensatory survival mechanisms that confound efficacy data.

PI3K Selectivity
Reported
mTOR IC50 2.81 nM; PI3Kα IC50 3.8 μM (>1,350-fold selectivity)
Enables mTOR-specific pharmacological studies without PI3K confounding
Cell-free assays; cross-study comparison with Dactolisib (5-fold)

Extreme Kinase Selectivity Over PI3K Isoforms

Many dual PI3K/mTOR inhibitors suffer from off-target toxicity and convoluted mechanistic readouts. Vistusertib acts as a highly specific mTOR kinase inhibitor (IC50 = 2.8 nM) with exceptional selectivity. Across comprehensive kinase panels, Vistusertib demonstrated greater than 1,000-fold selectivity for mTOR over all class I PI3K isoforms (α, β, γ, δ) and remained inactive against 200 additional kinases at concentrations up to 10 μM[1].

Evidence DimensionSelectivity margin (mTOR vs. PI3K)
Target Compound Data>1,000-fold selectivity (mTOR IC50 = 2.8 nM)
Comparator Or BaselinePan-PI3K/mTOR inhibitors (which exhibit near 1:1 or 1:10 selectivity ratios)
Quantified Difference>1,000-fold margin of safety against PI3K interference
ConditionsHigh-throughput biochemical kinase selectivity profiling (Ambit and Millipore panels)

Guarantees that observed experimental phenotypes are strictly driven by mTORC1/2 inhibition rather than confounding upstream PI3K blockade.

STK11-Deficient NSCLC
Head-to-head
Vistusertib: dose-dependent inhibition at reported exposure; Everolimus IC50 exceeded achievable levels
Supports STK11-deficient lung cancer model studies where rapalog response is limited
STK11-deficient LUAD cell lines in vitro

Enhanced Absolute Growth Inhibition in Resistant Models

The dual inhibition mechanism of Vistusertib translates into profound quantitative advantages in cellular growth assays. In long-term estrogen-deprived (LTED) ER+ breast cancer cell lines, Vistusertib achieved total growth inhibition (TGI) at concentrations < 500 nM, indicating a complete cytotoxic effect [1]. Conversely, everolimus only induced partial growth inhibition, failing to reach TGI even at concentrations exceeding 10 μM in the majority of tested lines [1].

Evidence DimensionTotal Growth Inhibition (TGI)
Target Compound DataTGI < 500 nM
Comparator Or BaselineEverolimus (TGI > 10 μM)
Quantified Difference>20-fold improvement in achieving total growth inhibition
ConditionsLTED ER+ breast cancer cell line proliferation assays

Justifies the procurement of Vistusertib over standard rapalogs when modeling aggressive or endocrine-resistant tumor phenotypes that require complete cytostasis.

Dual Cellular IC50
Class-level
pS6 (mTORC1) IC50 210 nM; pAKT (mTORC2) IC50 78 nM
Provides cellular pharmacodynamic markers for dual mTORC1/2 inhibition
MDA-MB-468 cells, 2h treatment
BBB Penetration
Class-level
Penetrates blood-brain barrier; many mTOR inhibitors do not
Enables CNS tumor model research where other mTOR inhibitors may not distribute
In vivo and clinical CNS activity evidence

In Vivo Pharmacokinetic and Formulation Studies

Due to its structurally optimized aqueous solubility (>600 μM) and 40% oral bioavailability, Vistusertib is a highly reliable mTOR inhibitor for in vivo translational research and formulation development. It overcomes the rapid hepatocyte metabolism and vehicle-dependence issues that plague first-generation ATP-competitive inhibitors like AZD8055, making it highly suitable for chronic dosing regimens [1].

Mechanistic Deconvolution of the PI3K/AKT/mTOR Axis

Vistusertib's >1,000-fold selectivity for mTOR over PI3K isoforms makes it an indispensable chemical probe for distinguishing mTOR-specific functions from upstream PI3K signaling. It is specifically procured for assays where broad-spectrum dual PI3K/mTOR inhibitors would introduce off-target confounding variables[2].

Overcoming Rapalog Resistance in Oncology Models

Because it effectively suppresses mTORC2 and prevents the compensatory hyperactivation of AKT (Ser473), Vistusertib provides the necessary mechanistic profile for evaluating targeted therapies in rapalog-resistant or endocrine-resistant cancer models (e.g., ER+ breast cancer or DIPG). It achieves complete growth inhibition where everolimus and rapamycin fail [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
STK11-deficient lung cancer model studies
mTORC1/2 dual pathway inhibition
Model-specific response and mTORC2 feedback blockade
mTORC2-specific signaling dissection
AKT feedback inhibition context
pAKT S473 and mTORC2 substrate profiling
Ovarian cancer combination research
Paclitaxel combination response context
Tumor volume and pathway additivity endpoints
CNS tumor model studies
Blood-brain barrier penetration property
CNS distribution and brain tumor model efficacy

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

462.23793884 Da

Monoisotopic Mass

462.23793884 Da

Heavy Atom Count

34

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0BSC3P4H5X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pharmacology

Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1009298-59-2

Wikipedia

Vistusertib
1: Huo HZ, Zhou ZY, Wang B, Qin J, Liu WY, Gu Y. Dramatic suppression of colorectal cancer cell growth by the dual mTORC1 and mTORC2 inhibitor AZD-2014. Biochem Biophys Res Commun. 2014 Jan 10;443(2):406-12. doi: 10.1016/j.bbrc.2013.11.099. Epub 2013 Dec 2. PubMed PMID: 24309100.
2: Kahn J, Hayman TJ, Jamal M, Rath BH, Kramp T, Camphausen K, Tofilon PJ. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells. Neuro Oncol. 2014 Jan;16(1):29-37. doi: 10.1093/neuonc/not139. Epub 2013 Dec 4. PubMed PMID: 24311635; PubMed Central PMCID: PMC3870843.
3: Rastogi R, Jiang Z, Ahmad N, Rosati R, Liu Y, Beuret L, Monks R, Charron J, Birnbaum MJ, Samavati L. Rapamycin induces mitogen-activated protein (MAP) kinase phosphatase-1 (MKP-1) expression through activation of protein kinase B and mitogen-activated protein kinase kinase pathways. J Biol Chem. 2013 Nov 22;288(47):33966-77. doi: 10.1074/jbc.M113.492702. Epub 2013 Oct 14. PubMed PMID: 24126911; PubMed Central PMCID: PMC3837136.
4: Pike KG, Malagu K, Hummersone MG, Menear KA, Duggan HM, Gomez S, Martin NM, Ruston L, Pass SL, Pass M. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorg Med Chem Lett. 2013 Mar 1;23(5):1212-6. doi: 10.1016/j.bmcl.2013.01.019. Epub 2013 Jan 18. PubMed PMID: 23375793.

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